
Fmoc-DL-Nle-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-DL-Nle-OH is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-DL-Nle-OH is primarily utilized as a building block in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for the selective deprotection of amino acids during the synthesis process. This method enables the creation of complex peptide sequences with high purity and yield. The stability of the Fmoc group under various reaction conditions makes it a preferred choice for synthesizing peptides that require multiple modifications.
Case Study: Synthesis of Neuropeptides
In a study focusing on neuropeptides, researchers synthesized a series of peptides using this compound as one of the key components. The resulting peptides demonstrated enhanced biological activity due to structural modifications facilitated by the incorporation of norleucine, which improved receptor binding affinity and stability in biological systems .
Drug Development
Therapeutic Peptides
this compound plays a crucial role in developing peptide-based drugs. Its structural properties enhance the bioactivity of therapeutic peptides, making them more effective against various diseases. The incorporation of this amino acid has been linked to improved pharmacokinetic profiles, including increased metabolic stability and bioavailability.
Case Study: Analgesic Peptide Development
Research on analgesic peptides has shown that peptides incorporating this compound exhibit significant antinociceptive properties. For instance, a modified peptide demonstrated high binding affinity to mu-opioid receptors and was found to be more potent than morphine in pain models .
Bioconjugation Techniques
This compound is employed in bioconjugation techniques to facilitate the attachment of biomolecules to surfaces or other molecules. This application is particularly important in developing targeted drug delivery systems where precise localization of therapeutic agents is required.
Case Study: Targeted Drug Delivery Systems
In a study exploring targeted drug delivery, researchers utilized this compound to modify nanoparticles for enhanced interaction with specific cellular receptors. The results indicated improved uptake and efficacy of the drug-loaded nanoparticles in cancer cells compared to non-targeted systems .
Protein Engineering
In protein engineering, this compound is used to modify proteins for enhanced stability and functionality. This modification is essential for various biotechnological applications, including enzyme design and antibody engineering.
Case Study: Stability Enhancement of Enzymes
A study demonstrated that incorporating this compound into enzyme structures resulted in increased thermal stability and resistance to proteolytic degradation. These enhancements are crucial for developing industrial enzymes that require robustness under harsh conditions .
Research in Neuroscience
This compound has applications in neuroscience research, particularly in studying neuropeptides' roles in neurotransmitter functions and neurological disorders.
Case Study: Neuropeptide Functionality
Research involving neuropeptides synthesized with this compound has contributed to understanding their mechanisms in modulating pain and stress responses. The findings suggest potential therapeutic targets for treating conditions such as chronic pain and anxiety disorders .
Summary Table of Applications
常见问题
Basic Research Questions
Q. What are the optimal conditions for incorporating Fmoc-DL-Nle-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is integrated into SPPS using standard Fmoc-chemistry protocols. Activation is typically achieved with coupling reagents such as HOBt/DIC or HATU/DIPEA in DMF. The reaction pH should be maintained between 8–9 using DIEA to ensure efficient deprotection of the Fmoc group with 20% piperidine. Coupling efficiency can be monitored via the Kaiser test or ninhydrin assay. For racemic mixtures (DL-form), extended coupling times (1–2 hours) may improve incorporation due to steric hindrance .
Q. How can researchers purify this compound after synthesis?
- Methodological Answer : Post-synthesis purification involves reverse-phase HPLC using a C18 column with a gradient elution system (e.g., water/acetonitrile + 0.1% TFA). Analytical TLC (silica gel, 10% MeOH/DCM) or HPLC (≥98% purity threshold) should confirm purity. For large-scale purification, recrystallization from ethanol/water mixtures (1:3 v/v) is effective. Storage at 2–8°C under inert gas (argon) prevents degradation .
Q. What analytical methods are recommended for assessing this compound stability under varying pH conditions?
- Methodological Answer : Stability studies should use:
- HPLC : Monitor degradation peaks under acidic (pH 3–5) or basic (pH 9–11) conditions.
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS identifies hydrolysis products (e.g., free Norleucine).
- Circular Dichroism (CD) : Assess conformational changes in peptide backbones incorporating DL-Nle residues.
Avoid prolonged exposure to bases (e.g., piperidine >30 min), as this may cleave the Fmoc group prematurely .
Advanced Research Questions
Q. How can researchers resolve racemic mixtures when using this compound in chiral peptide synthesis?
- Methodological Answer : To isolate enantiomers:
- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol (95:5) mobile phases.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze L- or D-forms in aqueous-organic biphasic systems.
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid).
Racemic mixtures may introduce conformational heterogeneity in peptides, requiring stringent analytical validation (e.g., 2D-NMR) .
Q. What strategies mitigate low coupling efficiency of this compound in sterically hindered peptide sequences?
- Methodological Answer :
- Double Coupling : Repeat activation steps with fresh reagents.
- Microwave-Assisted Synthesis : Apply 25–50 W at 50°C for 10–15 minutes to enhance reaction kinetics.
- Backbone Amide Linker (BAL) Strategy : Temporarily protect the Nle side chain to reduce steric clash.
Monitor real-time via FT-IR spectroscopy (amide I/II bands) to confirm bond formation .
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Solubility variations arise from:
- Solvent Polarity : this compound dissolves in DMSO (250 mg/mL) but precipitates in aqueous buffers (pH <5).
- Temperature Dependence : Heating to 40°C improves solubility in DMF by 30%.
- Counterion Effects : Trifluoroacetate (TFA) salts enhance aqueous solubility vs. free acid forms.
Always pre-equilibrate solvents with nitrogen to prevent oxidation .
Q. Data Analysis and Contradiction Resolution
Q. How to interpret conflicting NMR data for this compound in deuterated solvents?
- Methodological Answer :
- Deuterated DMSO vs. CDCl₃ : In DMSO-d₆, the Fmoc aromatic protons (δ 7.2–7.8 ppm) may overlap with residual solvent signals. Use CDCl₃ for clearer resolution of α-protons (δ 4.3–4.5 ppm).
- Racemic Splitting : DL-forms show duplicated signals for CH3 groups (δ 0.8–1.1 ppm) in ¹H NMR.
- 13C NMR : Confirm stereochemistry via DEPT-135 (C-2 at δ 55–57 ppm). Cross-reference with PubChem spectra for validation .
Q. Why do mass spectrometry (MS) results sometimes show unexpected adducts for this compound?
- Methodological Answer : Common adducts include:
- Sodium/Potassium Adducts ([M+Na]⁺, [M+K]⁺): Mitigate by adding 0.1% formic acid to ionize as [M+H]⁺.
- Dimer Formation : Occurs in high-concentration MALDI-TOF samples. Dilute to <1 mg/mL in α-cyano-4-hydroxycinnamic acid matrix.
Use high-resolution MS (HRMS) with ±5 ppm accuracy to distinguish isotopic patterns .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-20-2 |
Source
|
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。